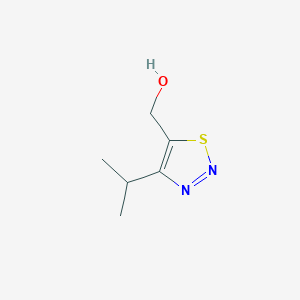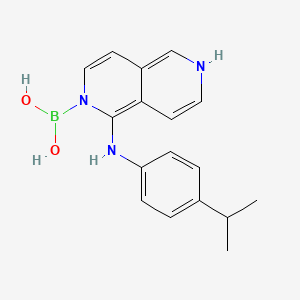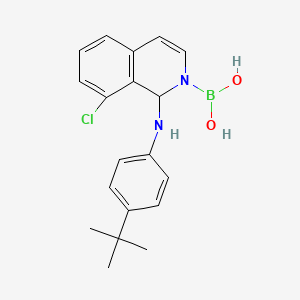
N-(1-Methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-7-yl)acetamide
概要
説明
N-(1-Methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-7-yl)acetamide is a complex organic compound belonging to the benzodiazepine class. Benzodiazepines are known for their sedative, anxiolytic, muscle relaxant, and anticonvulsant properties. This particular compound features a benzene ring attached to a diazepine ring, which is further substituted with a methyl group and an acetamide group.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-7-yl)acetamide typically involves multiple steps, starting with the formation of the benzodiazepine core. One common approach is the condensation of o-phenylenediamine with a suitable keto acid derivative, followed by cyclization under acidic conditions to form the benzodiazepine ring. Subsequent methylation and acetylation steps introduce the methyl and acetamide groups, respectively.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up using reactors designed to handle large volumes of reactants. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize yield and purity. Purification steps, including crystallization and chromatography, are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions: N-(1-Methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-7-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce different substituents at various positions on the benzodiazepine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various electrophiles and nucleophiles can be employed, depending on the desired substitution.
Major Products Formed:
Oxidation Products: Hydroxylated derivatives, carboxylic acids.
Reduction Products: Amines, alcohols.
Substitution Products: Halogenated derivatives, alkylated compounds.
科学的研究の応用
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its benzodiazepine core is valuable in the development of new pharmaceuticals and research chemicals.
Biology: Biologically, N-(1-Methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-7-yl)acetamide and its derivatives are studied for their potential effects on neurotransmitter systems, particularly GABA receptors. These studies help in understanding the mechanisms of action and potential therapeutic applications.
Medicine: Medically, benzodiazepines are widely used for their anxiolytic and sedative properties. Research into this compound aims to develop new drugs with improved efficacy and reduced side effects.
Industry: In the industry, this compound is used in the synthesis of various pharmaceuticals and research chemicals. Its versatility makes it a valuable intermediate in organic synthesis.
作用機序
The mechanism of action of N-(1-Methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-7-yl)acetamide involves its interaction with GABA receptors in the central nervous system. By binding to these receptors, it enhances the effect of the neurotransmitter GABA, leading to increased inhibitory signaling and resulting in sedative, anxiolytic, and muscle relaxant effects.
Molecular Targets and Pathways:
GABA Receptors: The primary molecular target is the GABA-A receptor, which is a ligand-gated chloride channel.
Pathways: The activation of GABA-A receptors leads to hyperpolarization of neurons, reducing neuronal excitability and producing the compound's therapeutic effects.
類似化合物との比較
Diazepam: A well-known benzodiazepine with similar anxiolytic and sedative properties.
Alprazolam: Another benzodiazepine used primarily for anxiety disorders.
Lorazepam: Used for anxiety disorders and as a premedication for anesthesia.
Uniqueness: N-(1-Methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-7-yl)acetamide is unique due to its specific structural features, such as the phenyl group and the acetamide moiety, which may influence its binding affinity and pharmacological profile compared to other benzodiazepines.
特性
IUPAC Name |
N-(1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-7-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-12(22)20-14-8-9-16-15(10-14)18(13-6-4-3-5-7-13)19-11-17(23)21(16)2/h3-10H,11H2,1-2H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKNJNIPWIANCKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N(C(=O)CN=C2C3=CC=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80746914 | |
| Record name | N-(1-Methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-7-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80746914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56396-30-6 | |
| Record name | N-(1-Methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-7-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80746914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![disodium;5-[[4-(3-hydroxypropoxy)phenyl]diazenyl]-2-[2-[4-[[4-(3-hydroxypropoxy)phenyl]diazenyl]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B1514305.png)




![2-[3-(3-Butyl-1,3-dihydro-1,1-dimethyl-2h-benz[e]indol-2-ylidene)-1-propen-1-yl]-1,1,3-trimethyl-1h-benz[e]indolium hexafluorophosphate](/img/structure/B1514338.png)
![4-[4-[4-(Diethylamino)phenyl]-1,3-butadienyl]-1-[2-hydroxy-3-[(2-hydroxyethyl)dimethylammonio]propyl]pyridinium diacetate](/img/structure/B1514340.png)

![[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride](/img/structure/B1514345.png)


![BenzenaMine, 4-(2-oxa-6-azaspiro[3.3]hept-6-ylsulfonyl)-](/img/structure/B1514349.png)
![Benzenecarboximidamide,4,4'-[(2-oxo-1,3-cycloheptanediylidene)dimethylidyne]bis-](/img/structure/B1514350.png)

